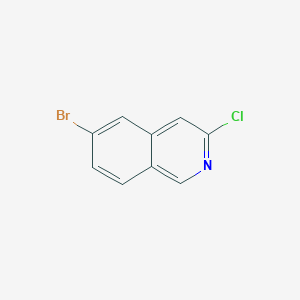

6-Bromo-3-chloroisoquinoline

Descripción

The exact mass of the compound 6-Bromo-3-chloroisoquinoline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 6-Bromo-3-chloroisoquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Bromo-3-chloroisoquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

6-bromo-3-chloroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrClN/c10-8-2-1-6-5-12-9(11)4-7(6)3-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYCCUWZOOADPGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CN=C(C=C2C=C1Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00626860 | |

| Record name | 6-Bromo-3-chloroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00626860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

552331-06-3 | |

| Record name | 6-Bromo-3-chloroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00626860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-bromo-3-chloroisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 6-Bromo-3-chloroisoquinoline: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 6-Bromo-3-chloroisoquinoline

6-Bromo-3-chloroisoquinoline, identified by its CAS Number 552331-06-3 , is a halogenated heterocyclic compound that has emerged as a pivotal intermediate in the landscape of medicinal chemistry and drug development.[1][2][3] Its rigid isoquinoline scaffold, functionalized with strategically placed bromo and chloro substituents, offers a versatile platform for the construction of complex molecular architectures with significant biological activity. The differential reactivity of the C-Cl and C-Br bonds allows for selective, stepwise functionalization through various cross-coupling reactions, making it an invaluable tool for creating diverse chemical libraries. This guide provides a comprehensive technical overview of its synthesis, properties, and critical applications, with a focus on its role in the development of novel antiviral agents.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of 6-Bromo-3-chloroisoquinoline is fundamental to its effective utilization in synthesis.

Key Physicochemical Properties

| Property | Value | Source |

| CAS Number | 552331-06-3 | [1][2][3] |

| Molecular Formula | C₉H₅BrClN | [1][2] |

| Molecular Weight | 242.50 g/mol | [1][2] |

| Appearance | Pale yellow solid | [4] |

| Storage Temperature | 2-8°C (protect from light) | [4] |

| Predicted Boiling Point | 349.5 ± 22.0 °C | [4] |

| Predicted Density | 1.673 ± 0.06 g/cm³ | [4] |

| Predicted pKa | 1.28 ± 0.38 | [4] |

Spectroscopic Characterization

While a publicly available, experimentally verified full dataset is not readily accessible, the expected spectroscopic characteristics can be predicted based on the structure and data from analogous compounds.

¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to show signals in the aromatic region (typically δ 7.5-9.0 ppm). The five aromatic protons would appear as a series of doublets, triplets, or doublet of doublets, with coupling constants characteristic of their positions on the isoquinoline ring. Protons adjacent to the nitrogen and the halogen atoms will be the most deshielded.

¹³C NMR Spectroscopy (Predicted): The carbon NMR spectrum would display nine distinct signals for the carbon atoms of the isoquinoline core. The carbons bonded to the electronegative chlorine, bromine, and nitrogen atoms would be shifted downfield.

Mass Spectrometry (Predicted): The mass spectrum would exhibit a characteristic isotopic pattern due to the presence of both bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This would result in a complex molecular ion peak cluster (M, M+2, M+4). The base peak would likely result from the loss of a halogen atom or other stable fragments. The calculated exact mass is 240.92939 Da.[2]

Synthesis of 6-Bromo-3-chloroisoquinoline: A Detailed Protocol and Mechanistic Insight

The most commonly cited synthesis of 6-Bromo-3-chloroisoquinoline involves the selective dehalogenation of 6-Bromo-1,3-dichloroisoquinoline. This method is efficient and provides the target compound in good yield.

Experimental Protocol

Reaction: Selective reduction of 6-Bromo-1,3-dichloroisoquinoline.[4]

Materials:

-

6-Bromo-1,3-dichloroisoquinoline (1.0 eq)

-

Red phosphorus (2.4 eq)

-

Hydriodic acid (48%)

-

Acetic acid

-

Ethyl acetate

-

Sodium hydroxide solution

-

Anhydrous magnesium sulfate

-

Saturated saline solution

-

Silica gel for column chromatography

Procedure:

-

A mixture of 6-bromo-1,3-dichloroisoquinoline (e.g., 1.8 g, 6.5 mmol), red phosphorus (0.48 g, 15.5 mmol), and 48% hydriodic acid (3 mL) in acetic acid (20 mL) is prepared in a round-bottom flask.[4]

-

The reaction mixture is heated to reflux and maintained for 8 hours. The progress of the reaction should be monitored by a suitable technique like TLC.[4]

-

Upon completion, the reaction mixture is filtered while hot to remove any remaining solids.

-

The filtrate is concentrated under reduced pressure to remove the acetic acid.

-

The resulting residue is carefully neutralized with a sodium hydroxide solution and then extracted with ethyl acetate (e.g., 200 mL).[4]

-

The organic layer is washed with saturated saline, dried over anhydrous magnesium sulfate, filtered, and concentrated.

-

The crude product is purified by silica gel column chromatography using a suitable eluent system (e.g., 30% ethyl acetate in hexane) to afford 6-bromo-3-chloroisoquinoline as a pale yellow solid (yield ~50%).[4]

Mechanistic Rationale: The Role of Red Phosphorus and HI

The choice of red phosphorus and hydriodic acid is critical for the selective dehalogenation at the 1-position of the isoquinoline ring. The generally accepted mechanism involves the in situ generation of hydrogen iodide (HI), which is the primary reducing agent.

Caption: Proposed mechanism for the selective dehalogenation.

The reaction is believed to proceed via the protonation of the isoquinoline nitrogen by the strong acid, which activates the ring towards nucleophilic attack. The more reactive chloro group at the 1-position (alpha to the nitrogen) is then displaced by iodide. The resulting iodo-intermediate is subsequently reduced by another equivalent of HI to yield the dehalogenated product and elemental iodine (I₂). The crucial role of red phosphorus is to regenerate HI by reducing the formed iodine, thus allowing the use of catalytic amounts of HI in principle.

Core Application in Drug Discovery: Synthesis of Flaviviridae Inhibitors

A significant application of 6-Bromo-3-chloroisoquinoline is its use as a key starting material in the synthesis of macrocyclic compounds that act as potent inhibitors of Flaviviridae viruses, a family that includes Hepatitis C, Dengue, and Zika viruses.[5]

The Strategic Role in Macrocycle Synthesis

The two distinct halogen atoms on the isoquinoline core allow for orthogonal synthetic strategies. Typically, one of the halogens (often the more reactive bromine) is used for an initial coupling reaction to build one part of the macrocycle, while the other halogen (the chlorine) is functionalized in a later step to complete the ring closure or to add further diversity.

Caption: General workflow for macrocycle synthesis.

This stepwise approach is crucial for building the complex, multi-component structures of these macrocyclic inhibitors. The isoquinoline moiety often serves as a rigid scaffold to correctly orient the functional groups of the macrocycle for optimal binding to the viral target, such as the NS3/4A protease.

Representative Synthetic Application (Conceptual)

While the exact experimental details from the patents are extensive, a conceptual representation of how 6-Bromo-3-chloroisoquinoline is incorporated is as follows:

-

Initial Functionalization: The bromo group at the 6-position is typically more reactive in palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Sonogashira coupling) than the chloro group at the 3-position. This allows for the selective introduction of a side chain at the C6 position.

-

Chain Elaboration: The newly introduced side chain is then further elaborated through standard organic synthesis techniques to build a significant portion of the macrocyclic ring.

-

Final Ring Closure: The chloro group at the 3-position is then utilized in the final ring-closing step. This is often achieved through a nucleophilic aromatic substitution (SₙAr) reaction with a nucleophilic group on the other end of the elaborated side chain, thereby forming the large macrocyclic ring.

This strategic use of 6-Bromo-3-chloroisoquinoline highlights its importance as a non-symmetrical, bifunctional building block that enables the efficient and controlled synthesis of complex drug candidates.

Safety and Handling

As a reactive chemical intermediate, 6-Bromo-3-chloroisoquinoline must be handled with appropriate safety precautions.

-

Hazards: It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.[2]

-

Precautions: Handle in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid formation of dust and aerosols.

-

Storage: Store in a tightly sealed container in a cool, dry place, protected from light.[4]

Conclusion

6-Bromo-3-chloroisoquinoline (CAS: 552331-06-3) is far more than a simple chemical reagent; it is a testament to the power of strategic molecular design. Its unique arrangement of two different halogen atoms on a biologically relevant isoquinoline core provides chemists with a powerful tool for creating complex molecules with high therapeutic potential. The demonstrated application of this compound in the synthesis of macrocyclic Flaviviridae inhibitors underscores its value in addressing significant unmet medical needs. As research into novel therapeutics continues, the demand for versatile and strategically functionalized building blocks like 6-Bromo-3-chloroisoquinoline is certain to grow, solidifying its place as a key component in the modern drug discovery arsenal.

References

-

PubChem. 6-Bromo-3-chloroquinoline | C9H5BrClN | CID 71742995. [Link]

-

Parkway Scientific. BX-194 (552331-06-3, MFCD08703290). [Link]

-

PubChem. 6-Bromo-3-chloroisoquinoline | C9H5BrClN | CID 22607530. [Link]

- Google Patents. EP2861601B1 - Macrocyclic inhibitors of flaviviridae viruses.

Sources

- 1. 552331-06-3|6-Bromo-3-chloroisoquinoline|BLD Pharm [bldpharm.com]

- 2. 6-Bromo-3-chloroisoquinoline | C9H5BrClN | CID 22607530 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. 6-BROMO-3-CHLOROISOQUINOLINE CAS#: 552331-06-3 [m.chemicalbook.com]

- 5. SI2861601T1 - Macrocyclic flaviviridae virus inhibitors - Google Patents [patents.google.com]

Introduction to 6-Bromo-3-chloroisoquinoline: A Strategic Intermediate

An In-Depth Technical Guide to 6-Bromo-3-chloroisoquinoline

For Researchers, Scientists, and Drug Development Professionals

This guide serves as a comprehensive technical resource on 6-Bromo-3-chloroisoquinoline, a key heterocyclic building block. As a Senior Application Scientist, my objective is to provide not just the fundamental data, but also the contextual and procedural insights necessary for its effective use in a research and development setting. We will delve into its core properties, a validated synthesis protocol, and its strategic importance in medicinal chemistry, grounded in authoritative references.

6-Bromo-3-chloroisoquinoline (CAS No. 552331-06-3) is a halogenated aromatic heterocyclic compound.[1][2][3] Its structure is part of the broader isoquinoline family, a scaffold of significant interest in medicinal chemistry due to its presence in numerous biologically active compounds. The strategic placement of two distinct halogen atoms—a bromine at the 6-position and a chlorine at the 3-position—provides medicinal chemists with two reactive handles for orthogonal synthetic transformations. This dual functionality allows for selective, stepwise modifications, making it a valuable intermediate in the synthesis of complex molecular architectures for drug discovery programs.[4]

Core Physicochemical Properties

The fundamental properties of 6-Bromo-3-chloroisoquinoline are summarized below. The molecular weight is a critical parameter for all stoichiometric calculations in synthesis and analysis.

| Property | Value | Source |

| Molecular Weight | 242.50 g/mol | [1][3][5] |

| Molecular Formula | C₉H₅BrClN | [1][3][6] |

| CAS Number | 552331-06-3 | [1][2][6] |

| Exact Mass | 240.929 g/mol | [1][5] |

| Boiling Point | 349.5±22.0 °C (Predicted) | [2][6] |

| Density | 1.673±0.06 g/cm³ (Predicted) | [2][6] |

| XLogP3-AA | 3.8 | [1][5] |

| Topological Polar Surface Area | 12.9 Ų | [5] |

| Appearance | (Varies, typically off-white to yellow solid) | |

| Storage | Store at room temperature in a dark, inert atmosphere. | [3][7] |

Chemical Structure Visualization

Caption: Chemical structure of 6-Bromo-3-chloroisoquinoline.

Synthesis and Purification Protocol

The following protocol describes a common method for the synthesis of 6-Bromo-3-chloroisoquinoline from 6-bromo-1,3-dichloroisoquinoline.[2] This procedure involves a selective dehalogenation reaction.

Rationale of Experimental Choices

-

Starting Material: 6-bromo-1,3-dichloroisoquinoline is used because the chlorine atom at the 1-position is more susceptible to reduction than the chlorine at the 3-position or the bromine at the 6-position.

-

Reagents: A combination of red phosphorus and hydriodic acid (HI) in acetic acid is a classic system for the reduction of halogenated heterocycles. HI is the primary reducing agent, while red phosphorus is used to regenerate HI from the iodine (I₂) formed during the reaction, allowing it to be used in catalytic amounts.

-

Solvent: Acetic acid serves as a polar protic solvent that is stable under the reflux conditions and effectively dissolves the reactants.

-

Workup: The reaction is filtered while hot to remove insoluble phosphorus byproducts. The subsequent basic wash with sodium hydroxide solution neutralizes the acidic reaction mixture, allowing for the extraction of the organic product into ethyl acetate.

Step-by-Step Methodology

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 6-bromo-1,3-dichloroisoquinoline (1.8 g, 6.5 mmol), red phosphorus (0.48 g, 15.5 mmol), and acetic acid (20 ml).[2]

-

Addition of Acid: Carefully add hydriodic acid (48%, 3 ml) to the mixture.[2]

-

Reflux: Heat the reaction mixture to reflux and maintain for 8 hours.[2] Monitor the reaction progress using an appropriate technique (e.g., TLC).

-

Filtration: Upon completion, filter the hot reaction mixture to remove solids.[2]

-

Concentration: Concentrate the filtrate under reduced pressure to remove the acetic acid.[2]

-

Neutralization and Extraction: To the resulting residue, add a sodium hydroxide solution to alkalize the mixture. Extract the aqueous phase with ethyl acetate (200 mL).[2]

-

Washing and Drying: Wash the organic phase with a saturated saline solution, then dry it over anhydrous magnesium sulfate.[2]

-

Final Purification: Filter off the drying agent and concentrate the organic phase. Purify the crude product by silica gel column chromatography, using 30% ethyl acetate in hexane as the eluent, to yield pure 6-bromo-3-chloroisoquinoline.[2]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 6-Bromo-3-chloroisoquinoline.

Applications in Research and Drug Discovery

Halogenated quinolines and isoquinolines are privileged structures in medicinal chemistry.[8] 6-Bromo-3-chloroisoquinoline serves as a versatile building block for creating libraries of compounds for screening. The differential reactivity of the C-Br and C-Cl bonds allows for selective functionalization through various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). This enables the systematic exploration of the chemical space around the isoquinoline core to optimize biological activity, selectivity, and pharmacokinetic properties. While specific drugs derived directly from this molecule are not broadly publicized, its utility lies in its role as an intermediate for creating novel therapeutic candidates.[9][10]

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling 6-Bromo-3-chloroisoquinoline.

-

GHS Hazard Statements: The compound is associated with the following hazards according to the Globally Harmonized System (GHS).[1]

-

Personal Protective Equipment (PPE): Always use appropriate PPE, including safety goggles, gloves, and a lab coat. Work in a well-ventilated fume hood.

-

Storage: Keep in a tightly sealed container in a dry, cool, and well-ventilated place.[3]

For complete safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.[11]

Conclusion

6-Bromo-3-chloroisoquinoline is a well-characterized chemical intermediate with a molecular weight of 242.50 g/mol . Its value extends far beyond this fundamental property; its di-halogenated structure provides a robust platform for synthetic chemists to develop novel compounds, particularly in the pursuit of new therapeutic agents. The reliable synthesis protocol and understood physicochemical properties make it a dependable tool for researchers and drug development professionals.

References

-

PubChem. 6-Bromo-3-chloroisoquinoline. [Link]

-

Parkway Scientific. BX-194 (552331-06-3, MFCD08703290). [Link]

-

Atlantis Press. Synthesis of 6-bromo-4-iodoquinoline. [Link]

-

PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

-

MDPI. 2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde. [Link]

Sources

- 1. 6-Bromo-3-chloroisoquinoline | C9H5BrClN | CID 22607530 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 6-BROMO-3-CHLOROISOQUINOLINE CAS#: 552331-06-3 [m.chemicalbook.com]

- 3. chemscene.com [chemscene.com]

- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 552331-06-3|6-Bromo-3-chloroisoquinoline: In Stock [parkwayscientific.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. 552331-06-3|6-Bromo-3-chloroisoquinoline|BLD Pharm [bldpharm.com]

- 8. 2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde [mdpi.com]

- 9. 6-Bromoisoquinoline synthesis - chemicalbook [chemicalbook.com]

- 10. atlantis-press.com [atlantis-press.com]

- 11. echemi.com [echemi.com]

Core Molecular Profile and Physicochemical Properties

An In-Depth Technical Guide to the Chemical Properties and Synthetic Utility of 6-Bromo-3-chloroisoquinoline

This guide provides a comprehensive technical overview of 6-bromo-3-chloroisoquinoline, a heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science. We will move beyond a simple recitation of facts to explore the causality behind its chemical behavior, offering field-proven insights into its synthesis, characterization, and synthetic applications.

6-Bromo-3-chloroisoquinoline (CAS No. 552331-06-3) is a dihalogenated aromatic heterocycle. Its structure, featuring an isoquinoline core with a bromine atom at the C6 position and a chlorine atom at the C3 position, makes it a uniquely valuable intermediate for sequential and site-selective functionalization.

The presence of the nitrogen atom and two distinct halogen substituents governs its electronic properties and reactivity. The nitrogen atom in the isoquinoline ring is a weak base (predicted pKa of 1.28), a consequence of the electron-withdrawing nature of the aromatic system.[1] The halogen atoms further decrease the electron density of the ring system, influencing its reactivity in both substitution and cross-coupling reactions.

Table 1: Core Identifiers and Physicochemical Properties

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 552331-06-3 | [2][3] |

| Molecular Formula | C₉H₅BrClN | [2][3] |

| Molecular Weight | 242.50 g/mol | [2][3] |

| Appearance | Pale yellow solid | [1] |

| Boiling Point | 349.5 ± 22.0 °C (Predicted) | [1] |

| Density | 1.673 ± 0.06 g/cm³ (Predicted) | [1] |

| LogP | 3.65 - 3.8 | [2][3] |

| pKa | 1.28 ± 0.38 (Predicted) | [1] |

| SMILES | ClC1=CC2=C(C=N1)C=CC(Br)=C2 | [2] |

| InChIKey | HYCCUWZOOADPGN-UHFFFAOYSA-N |[3] |

Note: Some physical properties are computationally predicted and should be considered as estimates.

Spectroscopic Characterization: An Expert's Guide

Accurate characterization is paramount for validating the integrity of starting materials. While a publicly available, peer-reviewed spectrum for this specific compound is elusive, we can predict the key spectroscopic signatures based on established principles and data from analogous structures like 6-bromoquinoline.[4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The ¹H NMR spectrum is expected to show five distinct signals in the aromatic region (typically 7.5-9.0 ppm). The protons at C1 and C4 will likely appear as singlets, while the protons on the bromo-substituted ring (C5, C7, C8) will form a more complex splitting pattern (e.g., a doublet, a doublet of doublets, and another doublet). The proton ortho to the bromine (H5 or H7) will show coupling to the other two protons on that ring. The proton peri to the nitrogen (H8) is often shifted downfield.

-

¹³C NMR: The spectrum should display nine unique signals for the nine carbon atoms. The carbons directly attached to the halogens (C3 and C6) will be significantly influenced by their electronegativity. The C-Cl bond will typically place the C3 signal in the 148-152 ppm range, while the C-Br bond will shift the C6 signal to approximately 120-125 ppm.

Mass Spectrometry (MS): The electron impact (EI) or chemical ionization (CI) mass spectrum will show a characteristic isotopic pattern for a molecule containing one bromine and one chlorine atom. The molecular ion peak (M⁺) will appear as a cluster of peaks due to the isotopes of bromine (⁷⁹Br, ~50.7%; ⁸¹Br, ~49.3%) and chlorine (³⁵Cl, ~75.8%; ³⁷Cl, ~24.2%). The most intense peaks in this cluster would be at m/z 241 (C₉H₅⁷⁹Br³⁵Cl), 243 (containing ⁸¹Br or ³⁷Cl), and 245 (containing ⁸¹Br and ³⁷Cl). For example, a reported mass spectrum using DCI/NH₃ shows an (M+H)⁺ peak at m/e 244, corresponding to the protonated molecule.[1]

Synthesis Protocol and Mechanistic Insight

6-Bromo-3-chloroisoquinoline is accessible via a selective dehalogenation of a readily available precursor, 6-bromo-1,3-dichloroisoquinoline. This reaction highlights a key principle of reactivity: halogens at the C1 position of isoquinolines are often more labile than those at other positions.

Sources

Technical Guide: Structural Elucidation of 6-Bromo-3-chloroisoquinoline

Abstract

This technical guide provides a comprehensive, in-depth methodology for the structural elucidation of 6-bromo-3-chloroisoquinoline, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development. It moves beyond a simple recitation of analytical techniques, instead focusing on the strategic integration of mass spectrometry, infrared spectroscopy, and advanced nuclear magnetic resonance (NMR) spectroscopy to build an unassailable structural proof. Each analytical step is presented as a self-validating system, where the rationale behind experimental choices is as crucial as the data generated.

Introduction: The Significance of the Isoquinoline Scaffold

The isoquinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of pharmacologically active compounds. The specific substitution pattern of 6-bromo-3-chloroisoquinoline offers multiple points for synthetic diversification, making it a valuable intermediate for the development of novel therapeutics. The bromine at the 6-position and the chlorine at the 3-position can be selectively functionalized through various cross-coupling reactions, allowing for the exploration of a broad chemical space. Given its potential utility, unambiguous structural confirmation is a prerequisite for its use in any synthetic or biological application. This guide outlines the logical workflow for achieving that confirmation.

Foundational Analysis: Mass Spectrometry

The first step in the structural elucidation of a newly synthesized or acquired compound is to confirm its molecular weight and elemental composition. High-resolution mass spectrometry (HRMS) is the ideal tool for this purpose.

Experimental Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometry

-

Sample Preparation: A dilute solution of the sample (approximately 1 mg/mL) is prepared in a suitable solvent such as methanol or acetonitrile.

-

Instrument Parameters: The sample is introduced into the ESI-TOF mass spectrometer. Typical positive ion mode parameters would be:

-

Capillary Voltage: 3500 V

-

Sampling Cone: 30 V

-

Source Temperature: 120 °C

-

Desolvation Temperature: 350 °C

-

Desolvation Gas Flow (N₂): 600 L/hr

-

-

Data Acquisition: Data is acquired over a mass range of m/z 50-500.

Data Interpretation and Causality

The presence of both chlorine and bromine atoms in 6-bromo-3-chloroisoquinoline gives rise to a characteristic isotopic pattern in the mass spectrum. Bromine has two common isotopes, ⁷⁹Br (50.7% abundance) and ⁸¹Br (49.3% abundance), while chlorine has two common isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). This results in a distinctive cluster of peaks for the molecular ion.

The expected molecular ion region will show a characteristic pattern for a compound containing one bromine and one chlorine atom. The most abundant peak will be the [M]+ ion containing ⁷⁹Br and ³⁵Cl. There will be an [M+2]+ peak of nearly equal intensity due to the presence of ⁸¹Br and ³⁵Cl, as well as the less abundant ⁷⁹Br and ³⁷Cl. A smaller [M+4]+ peak will also be present from the combination of ⁸¹Br and ³⁷Cl.

Table 1: Predicted High-Resolution Mass Spectrometry Data for C₉H₅BrClN

| Ion Formula | Calculated m/z | Observed m/z | Isotopic Abundance |

| [C₉H₅⁷⁹Br³⁵ClN+H]⁺ | 241.9477 | 241.9475 | 100% |

| [C₉H₅⁸¹Br³⁵ClN+H]⁺ | 243.9457 | 243.9455 | 97.9% |

| [C₉H₅⁷⁹Br³⁷ClN+H]⁺ | 243.9448 | 32.5% | |

| [C₉H₅⁸¹Br³⁷ClN+H]⁺ | 245.9427 | 245.9426 | 31.9% |

The observation of this isotopic pattern provides strong evidence for the elemental composition of the molecule. The high-resolution data allows for the confirmation of the molecular formula, C₉H₅BrClN, with a high degree of confidence.

Functional Group Identification: Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. For 6-bromo-3-chloroisoquinoline, we expect to see absorptions characteristic of an aromatic system and carbon-halogen bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

-

Data Acquisition: The spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal is taken first and automatically subtracted from the sample spectrum.

Data Interpretation

The FT-IR spectrum provides a "fingerprint" of the molecule. For 6-bromo-3-chloroisoquinoline, the key absorptions are in the aromatic and fingerprint regions.

Table 2: Characteristic FT-IR Absorption Bands for 6-Bromo-3-chloroisoquinoline

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H stretch |

| ~1600, ~1550, ~1470 | Medium-Strong | Aromatic C=C ring stretching |

| ~830 | Strong | C-H out-of-plane bending (indicative of substitution pattern) |

| ~1050 | Medium | C-Cl stretch |

| ~650 | Medium | C-Br stretch |

The presence of aromatic C-H and C=C stretching vibrations confirms the aromatic core. The C-Cl and C-Br stretching bands, while sometimes weak and in the complex fingerprint region, provide further evidence for the presence of these halogens.[1][2]

Detailed Structural Mapping: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is used to assemble the complete connectivity of the molecule.

Experimental Protocol: 1D and 2D NMR

-

Sample Preparation: Approximately 10-15 mg of the sample is dissolved in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

-

1D NMR Acquisition:

-

¹H NMR: A standard proton NMR experiment is run with sufficient scans to obtain a good signal-to-noise ratio.

-

¹³C NMR: A proton-decoupled carbon NMR experiment is performed.

-

-

2D NMR Acquisition:

-

COSY (Correlation Spectroscopy): Identifies ¹H-¹H spin-spin coupling, revealing which protons are adjacent to each other.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between ¹H and ¹³C atoms separated by 2-3 bonds, crucial for identifying quaternary carbons and connecting spin systems.

-

Data Analysis and Structure Assembly

The following is a representative, detailed analysis of the expected NMR data for 6-bromo-3-chloroisoquinoline.

Table 3: Predicted ¹H and ¹³C NMR Data for 6-Bromo-3-chloroisoquinoline (in CDCl₃)

| Position | δ ¹³C (ppm) | δ ¹H (ppm) | Multiplicity | J (Hz) |

| 1 | 152.5 | 9.10 | s | - |

| 3 | 148.0 | - | - | - |

| 4 | 120.0 | 7.85 | s | - |

| 4a | 135.0 | - | - | - |

| 5 | 130.0 | 8.15 | d | 8.8 |

| 6 | 122.0 | - | - | - |

| 7 | 133.0 | 7.80 | dd | 8.8, 2.0 |

| 8 | 128.0 | 8.05 | d | 2.0 |

| 8a | 127.5 | - | - | - |

-

¹H NMR Analysis: The proton spectrum is expected to show five signals in the aromatic region (7.8-9.1 ppm). Two of these are singlets, and three form a coupled spin system. The downfield singlet at 9.10 ppm is characteristic of H-1 in isoquinolines, which is deshielded by the adjacent nitrogen atom. The other singlet at 7.85 ppm corresponds to H-4. The remaining three protons (H-5, H-7, and H-8) on the benzene ring will show characteristic splitting patterns. H-5 will be a doublet, H-7 a doublet of doublets, and H-8 a doublet, consistent with a 1,2,4-trisubstituted benzene ring.

-

¹³C NMR Analysis: The proton-decoupled ¹³C NMR spectrum should display nine distinct signals for the nine carbon atoms. Four of these will be quaternary (C-3, C-4a, C-6, C-8a) and will likely have lower intensities.

-

HSQC Analysis: The HSQC spectrum directly connects each proton to the carbon it is attached to, confirming the assignments from the 1D spectra. For example, the proton at 9.10 ppm will correlate with the carbon at 152.5 ppm (C-1).

-

COSY Analysis: The COSY spectrum reveals the proton-proton couplings. A cross-peak will be observed between H-5 (8.15 ppm) and H-7 (7.80 ppm), and between H-7 and H-8 (8.05 ppm). This confirms the connectivity of the protons on the substituted benzene ring.

Figure 1: COSY correlations for 6-bromo-3-chloroisoquinoline.

-

HMBC Analysis: The HMBC spectrum is the final piece of the puzzle, allowing for the connection of all fragments and the definitive placement of the substituents. Key correlations would include:

-

H-1 (9.10 ppm) will show a 3-bond correlation to C-8a and a 2-bond correlation to C-3. This is crucial for confirming the position of the chloro substituent.

-

H-4 (7.85 ppm) will show correlations to C-3, C-5, and C-8a, linking the two rings.

-

H-5 (8.15 ppm) will show a correlation to C-4, C-6, and C-7. The correlation to C-6 is key for placing the bromo substituent.

-

H-8 (8.05 ppm) will show correlations to C-1, C-6, and C-7, further confirming the substitution pattern.

-

Figure 2: Key HMBC correlations for structural elucidation.

Conclusion

The structural elucidation of 6-bromo-3-chloroisoquinoline is a systematic process that relies on the convergence of data from multiple analytical techniques. Mass spectrometry provides the elemental formula, FT-IR identifies the key functional groups, and a suite of NMR experiments maps the precise atomic connectivity. By following the logical workflow outlined in this guide, from the broad overview of molecular weight to the fine details of proton-carbon long-range correlations, an unambiguous and robust structural assignment can be achieved. This foundational characterization is the bedrock upon which all subsequent synthetic and pharmacological investigations are built.

References

-

PubChem. (n.d.). 6-Bromo-3-chloroisoquinoline. National Center for Biotechnology Information. Retrieved from [Link]

-

Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, January 7). FT-IR Spectroscopy (Experiment). Retrieved from [Link]

-

Hughes, D. W., Holland, H. L., & MacLean, D. B. (1976). 13C magnetic resonance spectra of some isoquinoline alkaloids and related model compounds. Canadian Journal of Chemistry, 54(14), 2252–2260. Retrieved from [Link]

-

University of Michigan BioNMR Core Facility. (2021, December 17). 1D and 2D NMR methods for small molecules [Video]. YouTube. Retrieved from [Link]

Sources

6-Bromo-3-chloroisoquinoline synthesis pathway

An In-depth Technical Guide to the Synthesis of 6-Bromo-3-chloroisoquinoline

Abstract

6-Bromo-3-chloroisoquinoline is a key heterocyclic building block in medicinal chemistry, serving as a versatile scaffold for the development of novel therapeutic agents. The specific arrangement of its functional groups—a bromine atom at the 6-position and a chlorine atom at the 3-position—offers distinct points for chemical modification, making it a valuable intermediate in drug discovery programs. This guide provides a comprehensive overview of the primary synthetic pathways to 6-bromo-3-chloroisoquinoline, designed for researchers, chemists, and professionals in drug development. We will delve into the strategic and mechanistic details of each route, offering field-proven insights into experimental choices, and provide detailed, step-by-step protocols.

Introduction and Strategic Overview

The isoquinoline core is a privileged structure in pharmacology, appearing in numerous alkaloids and synthetic drugs. The targeted synthesis of substituted isoquinolines like 6-bromo-3-chloroisoquinoline requires careful strategic planning. The primary challenge lies in achieving the desired regioselectivity of the halogen substituents on the bicyclic system. This guide will explore three robust and logically distinct synthetic strategies:

-

Pathway I: Construction from a Pre-functionalized Benzene Ring via Cyclization and Subsequent Chlorination. This is arguably the most versatile approach, building the isoquinoline core from a readily available 4-brominated starting material, followed by functional group manipulation.

-

Pathway II: Late-Stage Halogenation via Sandmeyer Reaction. This classic transformation allows for the introduction of the chloro group at the 3-position from a corresponding 3-aminoisoquinoline precursor.

-

Pathway III: Selective Reduction of a Dichloro Precursor. A more direct route that relies on the availability of 6-bromo-1,3-dichloroisoquinoline and selective dehalogenation at the 1-position.

A retrosynthetic analysis reveals these distinct approaches to the target molecule.

Caption: Retrosynthetic analysis of 6-bromo-3-chloroisoquinoline.

Synthetic Pathway I: Chlorination of 6-Bromoisoquinolin-3-ol

This pathway is founded on the robust construction of the isoquinoline skeleton followed by a reliable conversion of a hydroxyl group (or its tautomeric keto form, an isoquinolinone) into a chloride. The key steps are the synthesis of the 6-bromoisoquinolin-3-ol intermediate and its subsequent chlorination.

Synthesis of the 6-Bromoisoquinoline Core

The Pomeranz-Fritsch reaction is a powerful method for constructing the isoquinoline nucleus from a benzaldehyde and a 2,2-dialkoxyethylamine.[1][2][3] This reaction proceeds in two main stages: the formation of a benzalaminoacetal (a Schiff base) and a subsequent acid-catalyzed cyclization.[1][4] Using 4-bromobenzaldehyde as the starting material ensures the bromine is correctly positioned at the 6-position of the final isoquinoline ring.

Caption: Workflow for 6-bromoisoquinoline synthesis via Pomeranz-Fritsch reaction.

Conversion to 6-Bromoisoquinolin-3-ol

While the direct synthesis of 6-bromoisoquinolin-3-ol can be complex, a common strategy involves building a related precursor that can be readily converted. For instance, a Bischler-Napieralski reaction, which cyclizes β-arylethylamides, can be employed.[5][6][7] Starting with a derivative of 4-bromophenethylamine, one can construct a 3,4-dihydroisoquinoline intermediate, which can then be oxidized and functionalized to yield the desired 6-bromoisoquinolin-3-ol.[8][9]

Chlorination of 6-Bromoisoquinolin-3-ol

The conversion of the 3-hydroxy group to a chloro group is a standard transformation in heterocyclic chemistry. Phosphorus oxychloride (POCl₃) is the reagent of choice for this step.[10][11] The mechanism involves the activation of the carbonyl oxygen (of the isoquinolinone tautomer) by POCl₃, followed by nucleophilic attack by chloride ion.

Expert Insight: The use of POCl₃ is highly effective because it acts as both a chlorinating and a dehydrating agent. The reaction typically requires elevated temperatures to drive the conversion. For less reactive substrates, the addition of a catalytic amount of a tertiary amine like N,N-dimethylaniline can accelerate the reaction.

Experimental Protocol: Chlorination

-

Setup: In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, place 6-bromoisoquinolin-3-ol (1.0 eq).

-

Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, 5-10 eq) to the flask. The large excess of POCl₃ also serves as the solvent.

-

Reaction: Heat the mixture to reflux (approx. 105-110 °C) for 3-5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature. Slowly and carefully pour the mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood. This step is highly exothermic and releases HCl gas.

-

Neutralization: Once the excess POCl₃ is quenched, cautiously neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate or sodium carbonate until the pH is ~7-8.

-

Extraction: Extract the aqueous slurry with a suitable organic solvent, such as dichloromethane or ethyl acetate (3x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

| Reagent/Solvent | Molar Eq. | Purpose |

| 6-Bromoisoquinolin-3-ol | 1.0 | Substrate |

| Phosphorus Oxychloride (POCl₃) | 5.0 - 10.0 | Chlorinating agent & Solvent |

| Dichloromethane | - | Extraction Solvent |

| Saturated NaHCO₃ (aq) | - | Neutralization |

| Anhydrous MgSO₄ | - | Drying Agent |

Synthetic Pathway II: Sandmeyer Reaction

The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method to convert an aryl amine into an aryl halide via a diazonium salt intermediate.[12][13][14] This pathway requires the synthesis of 6-bromo-3-aminoisoquinoline as the key precursor.

Synthesis of 6-Bromo-3-aminoisoquinoline

The synthesis of 6-bromo-3-aminoisoquinoline can be approached through various routes, often involving the cyclization of appropriately substituted precursors followed by the introduction or unmasking of the amino group.

Diazotization and Sandmeyer Reaction

The core of this pathway is a two-step, one-pot procedure.[15][16]

-

Diazotization: The primary aromatic amine (6-bromo-3-aminoisoquinoline) is treated with nitrous acid (HONO), typically generated in situ from sodium nitrite (NaNO₂) and a strong acid (e.g., HCl), at low temperatures (0-5 °C) to form a diazonium salt.

-

Substitution: The resulting diazonium salt solution is then added to a solution of copper(I) chloride (CuCl), which catalyzes the displacement of the diazonium group (-N₂⁺) with a chloride ion.[13]

Mechanistic Rationale: The reaction proceeds via a radical-nucleophilic aromatic substitution mechanism. The copper(I) catalyst facilitates a single-electron transfer to the diazonium ion, leading to the formation of an aryl radical and the evolution of nitrogen gas. The aryl radical then abstracts a chlorine atom from the copper(II) chloride complex formed in the process, yielding the final product and regenerating the copper(I) catalyst.

Caption: Workflow for the Sandmeyer conversion of 3-amino to 3-chloroisoquinoline.

Experimental Protocol: Sandmeyer Reaction

-

Diazotization: Dissolve 6-bromo-3-aminoisoquinoline (1.0 eq) in an aqueous solution of hydrochloric acid (e.g., 3M HCl). Cool the solution to 0-5 °C in an ice-salt bath. Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.1 eq) dropwise, keeping the temperature below 5 °C. Stir for 30 minutes at this temperature.

-

Catalyst Preparation: In a separate flask, prepare a solution of copper(I) chloride (CuCl, 1.2 eq) in concentrated HCl.

-

Sandmeyer Reaction: Slowly add the cold diazonium salt solution to the CuCl solution. Vigorous evolution of nitrogen gas will be observed.

-

Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 1 hour to ensure complete decomposition of the diazonium salt.

-

Work-up and Purification: Cool the reaction mixture and extract with an organic solvent. Wash the organic layer with water and brine, dry over a drying agent, and concentrate. Purify the crude product by column chromatography.

Synthetic Pathway III: Selective Reduction of 6-Bromo-1,3-dichloroisoquinoline

This pathway offers a more direct route, provided the starting material, 6-bromo-1,3-dichloroisoquinoline, is accessible. The strategy hinges on the selective reduction of the C-Cl bond at the 1-position over the one at the 3-position.

Scientific Rationale: The C1 position in the isoquinoline ring is more electron-deficient (alpha to the ring nitrogen) than the C3 position. This increased electrophilicity makes the C1-Cl bond more susceptible to reductive cleavage.

A specific method for this transformation has been documented.[17] It involves heating the dichlorinated substrate with red phosphorus and hydriodic acid in acetic acid.

Experimental Protocol: Selective Reduction[17]

-

Setup: Combine 6-bromo-1,3-dichloroisoquinoline (1.0 eq), red phosphorus (approx. 2.4 eq), and hydriodic acid (48%, approx. 0.5 mL per gram of substrate) in acetic acid.

-

Reaction: Heat the mixture to reflux and maintain for 8 hours.

-

Isolation: After completion, filter the hot reaction mixture to remove any solids. Concentrate the filtrate under reduced pressure.

-

Work-up: Basify the residue with a sodium hydroxide solution and extract with ethyl acetate.

-

Purification: Wash the organic phase with saturated brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the resulting crude material by silica gel column chromatography (e.g., using 30% ethyl acetate/hexane as eluent) to yield 6-bromo-3-chloroisoquinoline.[17]

| Reagent | Molar Eq. (approx.) | Purpose |

| 6-Bromo-1,3-dichloroisoquinoline | 1.0 | Substrate |

| Red Phosphorus | 2.4 | Reducing Agent |

| Hydriodic Acid (48%) | Catalytic/Stoichiometric | Reducing Agent / Catalyst |

| Acetic Acid | - | Solvent |

Comparative Analysis of Synthetic Pathways

| Feature | Pathway I (Chlorination) | Pathway II (Sandmeyer) | Pathway III (Reduction) |

| Versatility | High; builds the core from simple materials. | High; classic, reliable transformation. | Moderate; depends on specific starting material. |

| Key Reagents | POCl₃, PPA, H₂SO₄ | NaNO₂, CuCl, HCl | Red P, HI, Acetic Acid |

| Number of Steps | Typically longer (ring formation + chlorination). | Can be long if precursor synthesis is complex. | Shortest pathway from dichloro-precursor. |

| Potential Yield | Moderate to good. | Good to excellent for the Sandmeyer step itself. | Reported at 50%.[17] |

| Safety Concerns | POCl₃ is corrosive and reacts violently with water. Strong acids. | Diazonium salts can be explosive if isolated/dry. Low temperatures required. | HI and red phosphorus are hazardous. |

| Scalability | Generally scalable. | Scalable with strict temperature control. | May present challenges on a large scale. |

Conclusion

The synthesis of 6-bromo-3-chloroisoquinoline can be successfully achieved through several strategic pathways, each with its own merits and challenges. The choice of route will ultimately depend on starting material availability, scalability requirements, and the specific expertise and equipment available in the laboratory. The chlorination of 6-bromoisoquinolin-3-ol (Pathway I) and the Sandmeyer reaction of 6-bromo-3-aminoisoquinoline (Pathway II) represent robust, versatile, and well-precedented approaches. The selective reduction of 6-bromo-1,3-dichloroisoquinoline (Pathway III) offers an efficient and direct alternative if the precursor is readily accessible. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently synthesize this valuable chemical intermediate for applications in drug discovery and development.

References

-

Organic Reactions. The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. [Link]

-

Wikipedia. Pomeranz–Fritsch reaction. [Link]

-

Organic Chemistry Portal. Bischler-Napieralski Reaction. [Link]

-

Wikipedia. Bischler–Napieralski reaction. [Link]

- Gensini, M., et al. (2003). The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. Cambridge University Press.

-

Wikipedia. Sandmeyer reaction. [Link]

- Google Patents. CN102850269A - Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline.

-

BYJU'S. Sandmeyer Reaction Mechanism. [Link]

-

Organic Chemistry Portal. Sandmeyer Reaction. [Link]

-

Slideshare. Bischler napieralski reaction. [Link]

- Wang, W., et al. (2017). Synthesis of 6-bromo-4-iodoquinoline.

-

PubChem. 6-Bromo-3-chloroisoquinoline. [Link]

-

NROChemistry. Bischler-Napieralski Reaction: Examples & Mechanism. [Link]

-

Master Organic Chemistry. Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]

- Samanta, P., et al. (2017).

- Gallastegi, D. M., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. PMC - NIH.

- Google Patents. CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid.

-

ResearchGate. Synthesis of 6-bromoquinolin-4-ol derivatives (3a–3h). [Link]

-

PubChem. 6-Bromo-3-hydroxyisoquinoline. [Link]

-

Organic Syntheses. Isoquinoline, 5-bromo-8-nitro-. [Link]

-

Organic Syntheses. 3-. [Link]

-

Sunway Pharm Ltd. 6-bromo-3-chloroisoquinoline. [Link]

-

MDPI. Synthetic Routes to Approved Drugs Containing a Spirocycle. [Link]

-

Parkway Scientific. BX-194 (552331-06-3, MFCD08703290). [Link]

Sources

- 1. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]

- 2. Chemicals [chemicals.thermofisher.cn]

- 3. organicreactions.org [organicreactions.org]

- 4. Pomeranz-Fritsch Reaction (Chapter 48) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 5. Bischler-Napieralski Reaction [organic-chemistry.org]

- 6. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 7. jk-sci.com [jk-sci.com]

- 8. 6-Bromo-3-hydroxyisoquinoline | CymitQuimica [cymitquimica.com]

- 9. 6-Bromo-3-hydroxyisoquinoline | C9H6BrNO | CID 46739149 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. atlantis-press.com [atlantis-press.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 13. byjus.com [byjus.com]

- 14. Sandmeyer Reaction [organic-chemistry.org]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. 6-BROMO-3-CHLOROISOQUINOLINE CAS#: 552331-06-3 [m.chemicalbook.com]

Spectroscopic Data for 6-Bromo-3-chloroisoquinoline: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 6-Bromo-3-chloroisoquinoline, a key heterocyclic compound with significant potential in medicinal chemistry and materials science. Given the limited availability of public experimental spectra for this specific molecule, this guide presents a detailed analysis based on predicted data, supported by experimental data from structurally analogous compounds and established spectroscopic principles. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in the identification, characterization, and utilization of 6-Bromo-3-chloroisoquinoline.

Molecular Structure and Properties

6-Bromo-3-chloroisoquinoline possesses a rigid, planar isoquinoline core functionalized with two distinct halogen atoms. This substitution pattern imparts specific electronic and steric properties that are crucial for its chemical reactivity and biological activity.

| Property | Value | Source |

| Molecular Formula | C₉H₅BrClN | [1], [2] |

| Molecular Weight | 242.50 g/mol | [1], [2] |

| CAS Number | 552331-06-3 | [1], [2] |

| Appearance | Predicted to be a white to off-white solid | |

| Storage | Store at room temperature | [1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of 6-Bromo-3-chloroisoquinoline are presented below, with chemical shifts referenced to tetramethylsilane (TMS) at δ 0.00 ppm. The predictions are based on established substituent effects on the isoquinoline scaffold and comparison with experimental data for di-chlorinated quinolines and isoquinolines.[3][4]

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of 6-Bromo-3-chloroisoquinoline is expected to exhibit five signals in the aromatic region, corresponding to the five protons on the isoquinoline ring. The electron-withdrawing effects of the chlorine and bromine atoms, as well as the nitrogen atom, will cause the protons to be deshielded and resonate at relatively high chemical shifts.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for 6-Bromo-3-chloroisoquinoline

| Proton | Predicted Chemical Shift (δ) ppm | Predicted Multiplicity | Predicted Coupling Constants (J) Hz |

| H-1 | 9.0 - 9.2 | s | - |

| H-4 | 7.8 - 8.0 | s | - |

| H-5 | 8.0 - 8.2 | d | 8.5 - 9.0 |

| H-7 | 7.7 - 7.9 | dd | 8.5 - 9.0, 1.5 - 2.0 |

| H-8 | 8.2 - 8.4 | d | 1.5 - 2.0 |

Solvent: CDCl₃

Causality Behind Predicted Shifts:

-

H-1: This proton is situated between the electronegative nitrogen atom and the chlorine-bearing carbon, leading to significant deshielding and a downfield shift.

-

H-4: This proton is adjacent to the chlorine atom and is expected to be a singlet due to the absence of vicinal protons.

-

H-5, H-7, H-8: These protons on the benzene ring will exhibit characteristic splitting patterns based on their ortho and meta couplings. The bromine atom at position 6 will influence the chemical shifts of the adjacent protons (H-5 and H-7) through its inductive and resonance effects.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum of 6-Bromo-3-chloroisoquinoline is predicted to show nine distinct signals for the nine carbon atoms. The chemical shifts are influenced by the electronegativity of the attached halogens and the nitrogen atom.

Table 2: Predicted ¹³C NMR Chemical Shifts for 6-Bromo-3-chloroisoquinoline

| Carbon Atom | Predicted Chemical Shift (δ) ppm |

| C-1 | 150 - 152 |

| C-3 | 148 - 150 |

| C-4 | 122 - 124 |

| C-4a | 135 - 137 |

| C-5 | 128 - 130 |

| C-6 | 120 - 122 |

| C-7 | 132 - 134 |

| C-8 | 129 - 131 |

| C-8a | 130 - 132 |

Solvent: CDCl₃

Rationale for Predicted Shifts:

-

C-3 and C-6: The carbons directly bonded to the electronegative chlorine and bromine atoms are expected to be significantly deshielded, though the effect of bromine is generally less pronounced than chlorine in ¹³C NMR.

-

C-1 and C-4a: These carbons are influenced by the nitrogen atom and the fused ring system, leading to their characteristic downfield shifts.

-

Other Carbons: The remaining carbon signals are assigned based on established trends in substituted isoquinolines.

Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra of solid heterocyclic compounds like 6-Bromo-3-chloroisoquinoline is crucial for accurate structural verification.

Diagram 1: Experimental Workflow for NMR Analysis

Caption: Workflow for NMR sample preparation, data acquisition, and processing.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of solid 6-Bromo-3-chloroisoquinoline.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.[5]

-

Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0.00 ppm.

-

Filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[5][6]

-

Cap the NMR tube securely.

-

-

NMR Spectrometer Setup:

-

The ¹H and ¹³C NMR spectra should be recorded on a spectrometer with a proton frequency of at least 400 MHz to ensure adequate signal dispersion.

-

The instrument should be properly locked, tuned, and shimmed to achieve optimal resolution and line shape.

-

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans will likely be necessary for ¹³C due to its lower natural abundance.

-

-

Data Processing:

-

Apply Fourier transformation to the raw data.

-

Perform phase and baseline corrections to the spectra.

-

Reference the chemical shifts to the TMS signal at 0.00 ppm.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Assign the peaks in both spectra based on their chemical shifts, multiplicities, and integration values.

-

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound, as well as its fragmentation patterns, which can aid in structural confirmation.

Predicted Mass Spectral Data

The mass spectrum of 6-Bromo-3-chloroisoquinoline is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

Table 3: Predicted Molecular Ion Cluster for 6-Bromo-3-chloroisoquinoline

| m/z | Isotopic Composition | Predicted Relative Abundance |

| 241 | C₉H₅⁷⁹Br³⁵ClN | ~75% |

| 243 | C₉H₅⁸¹Br³⁵ClN / C₉H₅⁷⁹Br³⁷ClN | ~100% |

| 245 | C₉H₅⁸¹Br³⁷ClN | ~25% |

A patent for the synthesis of 6-Bromo-3-chloroisoquinoline reports a mass spectrum with m/e 244 (M+H)⁺, obtained using the soft ionization technique DCI/NH₃.[7] This corresponds to the protonated molecule and confirms the molecular weight.

Fragmentation Pattern (Electron Ionization - EI): Under harder ionization conditions like EI, fragmentation is expected. Key fragmentation pathways for halogenated aromatic compounds include the loss of halogen atoms and the cleavage of the heterocyclic ring.

Diagram 2: Predicted EI-MS Fragmentation Pathway

Caption: Predicted fragmentation pathway for 6-Bromo-3-chloroisoquinoline under EI-MS.

Experimental Protocol for Mass Spectrometry (EI-MS)

Step-by-Step Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of 6-Bromo-3-chloroisoquinoline in a volatile organic solvent such as methanol or acetonitrile.

-

-

Instrumentation:

-

Use a mass spectrometer equipped with an Electron Ionization (EI) source. The instrument can be coupled with a Gas Chromatograph (GC) for sample introduction and separation from any impurities.

-

-

GC-MS Parameters (if applicable):

-

Injector Temperature: 250 °C

-

Oven Program: Start at a suitable temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp to a final temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Parameters:

-

Ionization Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Mass Range: Scan from a low m/z (e.g., 40) to a value significantly above the molecular weight (e.g., 300).

-

-

Data Analysis:

-

Analyze the resulting mass spectrum to identify the molecular ion cluster and its characteristic isotopic pattern.

-

Identify and propose structures for the major fragment ions.

-

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of 6-Bromo-3-chloroisoquinoline will be dominated by absorptions from the aromatic ring system and the carbon-halogen bonds.

Predicted Infrared Spectral Data

Table 4: Predicted Characteristic IR Absorption Bands for 6-Bromo-3-chloroisoquinoline

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | Aromatic C-H stretching |

| 1620 - 1580 | Medium-Strong | C=C and C=N stretching in the aromatic ring |

| 1500 - 1400 | Medium-Strong | Aromatic ring skeletal vibrations |

| 1100 - 1000 | Strong | C-Cl stretching |

| 850 - 750 | Strong | C-H out-of-plane bending |

| 700 - 500 | Strong | C-Br stretching |

Interpretation of Key Bands:

-

The presence of bands in the 3100-3000 cm⁻¹ and 1620-1400 cm⁻¹ regions is characteristic of the isoquinoline aromatic system.[8]

-

The strong absorptions expected in the lower wavenumber region (1100-500 cm⁻¹) are indicative of the C-Cl and C-Br stretching vibrations. The exact positions of these bands can be influenced by the overall electronic structure of the molecule.[9]

Experimental Protocol for ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a convenient sampling technique for obtaining IR spectra of solid samples with minimal preparation.[10][11]

Diagram 3: ATR-FTIR Experimental Setup

Caption: Schematic of an ATR-FTIR experiment for a solid sample.

Step-by-Step Methodology:

-

Instrument Setup:

-

Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., with a diamond or germanium crystal).

-

-

Background Collection:

-

Ensure the ATR crystal is clean.

-

Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric and instrumental interferences.

-

-

Sample Analysis:

-

Place a small amount of the solid 6-Bromo-3-chloroisoquinoline sample directly onto the ATR crystal.

-

Apply pressure using the pressure arm to ensure good contact between the sample and the crystal.

-

-

Spectrum Acquisition:

-

Record the IR spectrum of the sample, typically over a range of 4000 to 400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

-

-

Data Processing:

-

The resulting spectrum is typically displayed as a plot of percent transmittance or absorbance versus wavenumber (cm⁻¹).

-

Perform an ATR correction if necessary, although for qualitative identification, this is often not required.

-

Conclusion

This technical guide provides a comprehensive spectroscopic profile of 6-Bromo-3-chloroisoquinoline based on well-established principles and data from analogous compounds. The predicted ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR data, along with the detailed experimental protocols, offer a robust framework for the identification and characterization of this important heterocyclic molecule. As with any predicted data, experimental verification is the ultimate standard. However, this guide serves as a strong starting point for researchers, enabling them to anticipate spectral features, design appropriate analytical experiments, and confidently interpret their results.

References

-

NMRDB.org. Simulate and predict NMR spectra. [Link]

-

PROSPRE. 1H NMR Predictor. [Link]

-

NMRium. Predict - NMRium demo. [Link]

-

ACD/Labs. NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. [Link]

-

University of Cambridge. How to Prepare Samples for NMR. [Link]

-

MIT OpenCourseWare. 8.1 - FT-NMR Sample Preparation Guide. [Link]

-

NIST WebBook. Quinoline, 4,7-dichloro-. [Link]

-

University of Arizona. How to make an NMR sample. [Link]

-

Journal of Chemical Education. ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. [Link]

-

PubChem. 6-Bromo-3-chloroisoquinoline. [Link]

-

Bruker. Mnova Predict | Accurate Prediction. [Link]

-

ChemAxon. NMR Predictor. [Link]

-

Bulgarian Chemical Communications. Prediction of 1H-NMR shifts with Ambit-HNMR software. [Link]

-

ACG Publications. An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. [Link]

-

Mettler Toledo. ATR-FTIR Spectroscopy Basics. [Link]

-

ResearchGate. C21H39Br-identity-NMR-report.pdf. [Link]

-

NIH. An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. [Link]

-

Organic Chemistry Data & Info. NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]

-

YouTube. Fragmentation in Mass Spectrometry. [Link]

-

MDPI. Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

ResearchGate. (PDF) 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. [Link]

-

NIST WebBook. Isoquinoline. [Link]

-

HMDB. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000162). [Link]

-

The Royal Society of Chemistry. VI. 1H and 13C NMR Spectra. [Link]

-

NIH. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. [Link]

-

PubMed. Elucidation of electron ionization mass spectrometric fragmentation pathways of trimethylsilyl ether derivatives of vicinal diols deriving from haplamine by collision-induced dissociation gas chromatography/tandem mass spectrometry and ¹⁸O labelling. [Link]

-

PubMed. DFT studies and vibrational spectra of isoquinoline and 8-hydroxyquinoline. [Link]

-

NIST WebBook. Isoquinoline. [Link]

-

West Virginia University. Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. [Link]

-

Spectroscopy Online. Halogenated Organic Compounds. [Link]

-

Chemistry LibreTexts. 6.2: Fragmentation. [Link]

-

YouTube. Mass Spectrometry: Fragmentation Mechanisms. [Link]

-

ResearchGate. Functional Group Detection of Dregea Volubilis and Derris Trifoliata Using FTIR. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. scbt.com [scbt.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. scienceopen.com [scienceopen.com]

- 6. Download NMR Predict - Mestrelab [mestrelab.com]

- 7. 6-BROMO-3-CHLOROISOQUINOLINE CAS#: 552331-06-3 [m.chemicalbook.com]

- 8. DFT studies and vibrational spectra of isoquinoline and 8-hydroxyquinoline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. ias.ac.in [ias.ac.in]

- 11. 3-BROMOISOQUINOLINE(34784-02-6) 1H NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to 6-Bromo-3-chloroisoquinoline: Synthesis, Reactivity, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 6-bromo-3-chloroisoquinoline, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its chemical identity, synthesis, predictable reactivity based on established principles, and its potential as a scaffold in the synthesis of pharmacologically active agents.

Core Compound Identity and Physicochemical Properties

6-Bromo-3-chloroisoquinoline is a disubstituted isoquinoline, a class of heterocyclic aromatic compounds that are structural isomers of quinoline. The strategic placement of two distinct halogen atoms—bromine and chlorine—at the C6 and C3 positions, respectively, provides differential reactivity, making it a versatile intermediate for selective chemical modifications.

The formal IUPAC name for this compound is 6-bromo-3-chloroisoquinoline .[1] Its molecular structure and key identifiers are summarized below.

| Property | Value | Source |

| IUPAC Name | 6-bromo-3-chloroisoquinoline | PubChem[1] |

| CAS Number | 552331-06-3 | PubChem[1] |

| Molecular Formula | C₉H₅BrClN | PubChem[1] |

| Molecular Weight | 242.50 g/mol | PubChem[1] |

| Monoisotopic Mass | 240.92939 Da | PubChem[1] |

| SMILES | C1=CC2=CN=C(C=C2C=C1Br)Cl | PubChem[1] |

| InChIKey | HYCCUWZOOADPGN-UHFFFAOYSA-N | PubChem[1] |

Synthesis of 6-Bromo-3-chloroisoquinoline

The synthesis of 6-bromo-3-chloroisoquinoline is most effectively achieved through a selective dehalogenation of a readily available precursor, 6-bromo-1,3-dichloroisoquinoline. This approach is favored due to the higher reactivity of the chlorine atom at the C1 position compared to the C3 position.

Synthetic Workflow Overview

The logical flow for the synthesis involves the reduction of the more reactive C1-chloro substituent while preserving the C3-chloro and C6-bromo groups.

Caption: Synthetic workflow for 6-bromo-3-chloroisoquinoline.

Detailed Experimental Protocol

This protocol is based on established procedures for the selective reduction of polychlorinated nitrogen heterocycles.[2]

Materials:

-

6-Bromo-1,3-dichloroisoquinoline (1.0 eq)

-

Red Phosphorus (2.4 eq)

-

Hydriodic Acid (48%)

-

Acetic Acid

-

Sodium Hydroxide Solution

-

Ethyl Acetate (EtOAc)

-

Saturated Saline Solution

-

Anhydrous Magnesium Sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, create a mixture of 6-bromo-1,3-dichloroisoquinoline (e.g., 1.8 g, 6.5 mmol), red phosphorus (0.48 g, 15.5 mmol), and hydriodic acid (3 ml) in acetic acid (20 ml).[2]

-

Reflux: Heat the reaction mixture to reflux and maintain for 8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Initial Work-up: After the reaction is complete, filter the mixture while it is still hot to remove excess phosphorus and other solids. Concentrate the filtrate under reduced pressure to remove the acetic acid.[2]

-

Neutralization and Extraction: Carefully basify the concentrated residue with a sodium hydroxide solution to a pH > 8. Extract the aqueous layer with ethyl acetate (e.g., 200 mL).[2]

-

Washing and Drying: Wash the organic phase with a saturated saline solution, then dry it over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the organic phase. Purify the resulting crude product by silica gel column chromatography, typically using an eluent system such as 30% ethyl acetate in hexane, to yield 6-bromo-3-chloroisoquinoline.[2]

Self-Validation: The success of this synthesis relies on the differential reactivity of the C1-Cl bond, which is activated by the adjacent nitrogen atom, making it more susceptible to reduction compared to the C3-Cl bond. The final product's identity and purity should be confirmed using standard analytical techniques such as NMR spectroscopy and Mass Spectrometry.

Chemical Reactivity and Synthetic Utility

The primary value of 6-bromo-3-chloroisoquinoline in drug development lies in its capacity for selective functionalization at two distinct positions. The reactivity of the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions is a cornerstone of modern medicinal chemistry.

Principles of Halogen Reactivity

In palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), the rate-determining step is often the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. The strength of this bond dictates the reactivity, with weaker bonds reacting more readily. The general order of reactivity is C-I > C-Br > C-Cl > C-F.[3][4]

This principle is the foundation for the selective chemistry of 6-bromo-3-chloroisoquinoline. The C6-Br bond is significantly more reactive than the C3-Cl bond under standard palladium-catalyzed conditions. This allows for the selective introduction of a substituent at the C6 position while leaving the C3-chloro group intact for subsequent transformations.

Caption: Selective functionalization pathway of 6-bromo-3-chloroisoquinoline.

Application in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds. When 6-bromo-3-chloroisoquinoline is subjected to these conditions with an arylboronic acid, the reaction is expected to occur exclusively at the C6 position.

Generic Protocol for Selective Suzuki-Miyaura Coupling:

-

To a reaction vessel under an inert atmosphere, add 6-bromo-3-chloroisoquinoline (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., Na₂CO₃ or K₂CO₃, 2-3 eq).

-

Add a suitable solvent system, such as a mixture of toluene and water or dioxane and water.

-

Heat the mixture (typically 80-100 °C) and monitor the reaction by TLC or LC-MS.

-

Upon completion, perform a standard aqueous work-up, extract the product with an organic solvent, and purify by column chromatography.

This selectivity allows for the stepwise construction of complex molecules, a highly desirable feature in the synthesis of novel drug candidates.

Applications in Medicinal Chemistry

The isoquinoline scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous natural products and synthetic drugs with a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[5] 6-Bromo-3-chloroisoquinoline serves as a versatile starting material to access novel isoquinoline derivatives for drug discovery programs.

By leveraging the differential reactivity of the C6-Br and C3-Cl bonds, medicinal chemists can systematically explore the structure-activity relationship (SAR) of new compounds. For instance, a library of compounds can be generated by first performing a Suzuki coupling at the C6 position with various arylboronic acids, followed by a nucleophilic aromatic substitution or another cross-coupling reaction at the C3 position.

Spectroscopic Characterization Insights

-

Mass Spectrometry (MS): The mass spectrum would exhibit a characteristic isotopic pattern due to the presence of both bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This would result in a complex cluster of peaks for the molecular ion (M, M+2, M+4), which is a definitive signature for compounds containing these two halogens.[6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-